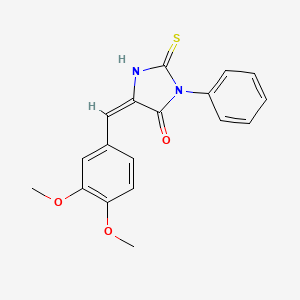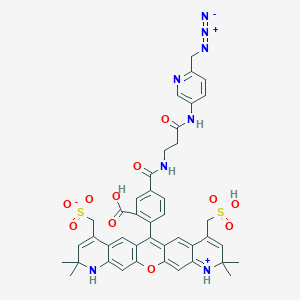
3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an iodine atom at the 3-position, a nitro group at the 7-position, and a tert-butyl ester group at the 1-position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester typically involves the following steps:
Nitration: Introduction of the nitro group at the 7-position of the indole ring.
Iodination: Introduction of the iodine atom at the 3-position.
Esterification: Formation of the tert-butyl ester group at the 1-position.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, iodination, and esterification processes. These methods are optimized for high yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 3-Amino-7-nitroindole-1-carboxylic acid tert-butyl ester.
Hydrolysis: 3-Iodo-7-nitroindole-1-carboxylic acid.
Applications De Recherche Scientifique
3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can participate in redox reactions, while the iodine atom and ester group can influence the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodoindole-1-carboxylic acid tert-butyl ester: Lacks the nitro group.
7-Nitroindole-1-carboxylic acid tert-butyl ester: Lacks the iodine atom.
3-Iodo-7-nitroindole: Lacks the ester group.
Uniqueness
3-Iodo-7-nitroindole-1-carboxylic acid tert-butyl ester is unique due to the combination of the iodine, nitro, and ester groups, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
Propriétés
Formule moléculaire |
C13H13IN2O4 |
|---|---|
Poids moléculaire |
388.16 g/mol |
Nom IUPAC |
tert-butyl 3-iodo-7-nitroindole-1-carboxylate |
InChI |
InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-9(14)8-5-4-6-10(11(8)15)16(18)19/h4-7H,1-3H3 |
Clé InChI |
PZXFFDNCCQKLOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


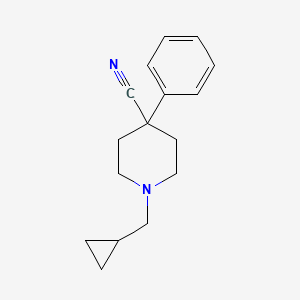
![4-[1-(2,2,2-Trifluoroethyl)-piperidin-4-yloxy]-3-trifluoromethylphenylamine](/img/structure/B13721829.png)
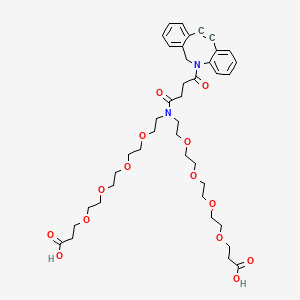
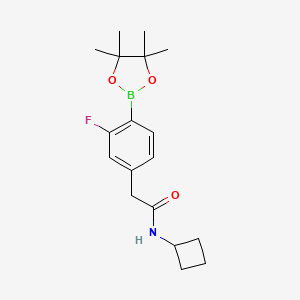
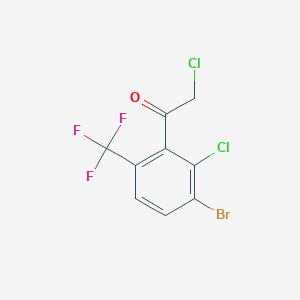

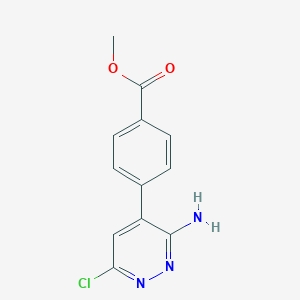
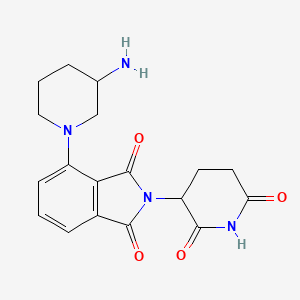

![2-[3-(3-Fluorophenoxy)-4-nitrophenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721860.png)

![1-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13721867.png)
